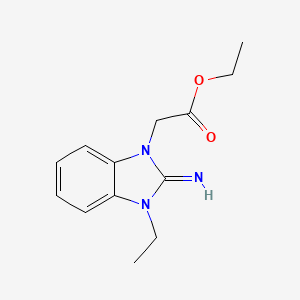![molecular formula C28H21NO3S B11672736 Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B11672736.png)
Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the biphenyl and phenylprop-2-ynoyl groups. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, thiophene derivatives have been studied for their potential as therapeutic agents. This compound may exhibit biological activity that could be harnessed for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. Further research could reveal specific medical applications for this compound.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and other functional materials. This compound could find applications in the development of new materials with desirable electronic properties.
作用机制
The mechanism of action of Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
相似化合物的比较
Similar Compounds
- Ethyl 4-(biphenyl-4-yl)thiophene-3-carboxylate
- 4-(Biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- Ethyl 2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate is unique due to the presence of both biphenyl and phenylprop-2-ynoyl groups, which may impart distinct chemical and biological properties
属性
分子式 |
C28H21NO3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-phenylphenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H21NO3S/c1-2-32-28(31)26-24(23-16-14-22(15-17-23)21-11-7-4-8-12-21)19-33-27(26)29-25(30)18-13-20-9-5-3-6-10-20/h3-12,14-17,19H,2H2,1H3,(H,29,30) |
InChI 键 |
AWJKZXUEYAWXSI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate](/img/structure/B11672657.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672664.png)
![Azepan-1-yl[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11672669.png)
![Methyl 6-tert-butyl-2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672672.png)
![3-(4-methylphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672679.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B11672686.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672695.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11672697.png)
![(2E)-2-(3-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11672702.png)

![3-(4-bromophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672708.png)
![Diethyl 5-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11672714.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11672716.png)
